"N-tert-Butyl-5-methylisoxazolium perchlorate" synthesis and properties
"N-tert-Butyl-5-methylisoxazolium perchlorate" synthesis and properties
(Woodward's Reagent L)[1][2][3]
Executive Summary
N-tert-Butyl-5-methylisoxazolium perchlorate , historically designated as Woodward's Reagent L , is a specialized organometallic-free coupling reagent and cationic activator. While structurally related to the more common Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate), Reagent L offers distinct physiochemical advantages due to the steric bulk of the tert-butyl group. This steric hindrance imparts thermal latency, making it a critical reagent for the synthesis of stable enol esters (active esters) that can be isolated and stored, unlike the transient intermediates formed by Reagent K.
Beyond peptide synthesis, Reagent L is utilized as a thermally latent curing agent in material science (specifically for epoxy-polyaniline conductive composites) and as a precursor for generating ketoketenimines in situ.
Chemical Profile & Physical Properties[1][4][5][6]
The compound is an isoxazolium salt characterized by a positively charged heterocyclic ring balanced by a perchlorate anion. The perchlorate counterion dictates specific safety protocols due to its oxidative potential.
| Property | Specification |
| IUPAC Name | N-tert-Butyl-5-methylisoxazolium perchlorate |
| Common Name | Woodward's Reagent L |
| CAS Registry Number | 10513-45-8 |
| Molecular Formula | C₈H₁₄ClNO₅ |
| Molecular Weight | 239.65 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 119.0 – 122.0 °C (Decomposition) |
| Solubility | Soluble in Acetonitrile, DMF, DMSO; Sparingly soluble in water |
| Purity Grade | Typically >98.0% (HPLC) |
| Storage Conditions | Ambient (15–25°C), Desiccated, Dark. Do not grind. |
Synthesis of the Reagent
Note: While commercially available, the synthesis of isoxazolium salts follows the foundational logic established by R.B. Woodward and R.A.[1][2] Olofson.
The synthesis generally involves the N-alkylation of 5-methylisoxazole. Due to the weak nucleophilicity of the isoxazole nitrogen, strong alkylating conditions are required.
General Synthetic Route:
-
Precursors: 5-Methylisoxazole and tert-Butyl alcohol (t-BuOH).
-
Acid Catalyst: 70% Perchloric acid (HClO₄).
-
Mechanism: The reaction proceeds via the generation of the tert-butyl cation (
) from tert-butyl alcohol in the presence of strong acid. The isoxazole nitrogen attacks the carbocation, forming the N-tert-butyl-5-methylisoxazolium cation. -
Precipitation: The perchlorate salt precipitates upon cooling or addition of non-polar ether solvents.
Critical Safety Note: The synthesis involves mixing organic solvents with perchloric acid, a known explosion hazard. This protocol must only be performed in a dedicated perchloric acid fume hood with blast shields.
Mechanism of Action: The "Woodward Activation"
The utility of Reagent L lies in its reaction with carboxylates to form enol esters . Unlike carbodiimide couplings (e.g., EDC/DCC) which can lead to racemization or N-acylurea byproducts, the isoxazolium route proceeds via a ring-opening mechanism that generates a highly reactive yet isolable acylating agent.
Mechanistic Pathway[3][4]
-
Deprotonation: A base (typically Triethylamine) deprotonates the C-3 position (or facilitates nucleophilic attack at C-5).
-
Ring Opening: The carboxylate anion (
) attacks the C-5 position of the isoxazolium ring. -
Ketoketenimine Formation: The ring opens to form a transient ketoketenimine intermediate.
-
Enol Ester Formation: The carboxylate oxygen adds to the ketenimine carbon, forming the active enol ester .
-
Aminolysis: An amine (
) attacks the carbonyl of the enol ester, releasing the peptide/amide and the byproduct (N-tert-butyl-acetamide derivative).
Pathway Visualization (DOT)
Caption: The Woodward Activation pathway showing the conversion of Reagent L and a carboxylate into a stable Active Enol Ester, followed by aminolysis to form the target amide.
Experimental Protocols
A. Synthesis of Stable Enol Esters (Peptide Activation)
This protocol describes the activation of a protected amino acid (Carboxyl component) using Reagent L.
Reagents:
-
N-Protected Amino Acid (1.0 eq)
-
N-tert-Butyl-5-methylisoxazolium perchlorate (Reagent L) (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Solvent: Acetonitrile (CH₃CN) or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the N-protected amino acid and Triethylamine in anhydrous acetonitrile at 0°C under nitrogen atmosphere.
-
Activation: Add Reagent L (solid) in a single portion.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature over 2–4 hours. The solution will typically turn yellow, indicating enol ester formation.
-
Isolation (Optional): Unlike Reagent K intermediates, the enol ester from Reagent L is often stable enough to be isolated via rapid aqueous workup (ice water wash) and crystallization, though in-situ coupling is common.
-
Coupling: Add the amine component (e.g., amino acid ester) directly to the reaction mixture. Stir for 12–24 hours.
-
Workup: Evaporate solvent, dissolve residue in Ethyl Acetate, and wash sequentially with 1N HCl, sat. NaHCO₃, and Brine.
B. Thermally Latent Curing of Epoxy Resins
Reagent L acts as a cationic initiator that releases active species only upon heating, making it ideal for "one-pot" resin systems that require long shelf life.
Protocol:
-
Formulation: Mix Epoxy Resin (e.g., DGEBA) with 1–3 wt% of Reagent L.
-
Dispersion: Mill the powder into the resin (ensure no excessive heat generation during milling).
-
Curing: The mixture remains stable at room temperature (pot life > 1 month).
-
Activation: Heat the mold to 130–150°C . The thermal decomposition of the isoxazolium salt releases the catalytic species (likely protons or acyl cations) that initiate polymerization.
Safety & Handling: Perchlorate Management
Hazard Classification:
Critical Handling Rules:
-
Shock Sensitivity: While the tert-butyl group adds stability, organic perchlorates are inherently energetic. Never grind this reagent in a mortar and pestle. Use plastic spatulas for transfer.
-
Solvent Safety: Avoid heating concentrated solutions of Reagent L in organic solvents to dryness. Perchlorates can concentrate and explode.
-
Incompatibility: Keep away from strong reducing agents, metal powders, and strong acids.
-
Disposal: Do not pour down the drain. Quench small amounts by diluting with vast excess of water and disposing as hazardous aqueous waste, or follow specific institutional protocols for perchlorate destruction (reduction to chloride).
References
-
Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link
-
Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Bases. Tetrahedron Supplement, 7, 415. Link
- Kemp, D. S. (1979). The Isoxazolium Salt Method of Peptide Synthesis. In: The Peptides Analysis, Synthesis, Biology (Gross, E. & Meienhofer, J., eds), Vol 1, Academic Press.
-
TCI Chemicals. (n.d.). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate (B0832). Retrieved January 29, 2026. Link
-
BenchChem. (n.d.). N-tert-Butyl-5-methylisoxazolium perchlorate: Structure and Applications. Retrieved January 29, 2026. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. N-TERT-BUTYL-5-METHYLISOXAZOLIUM PERCHLORATE | 10513-45-8 [amp.chemicalbook.com]
- 6. Tetrabutylammonium Perchlorate | C16H36ClNO4 | CID 74723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
